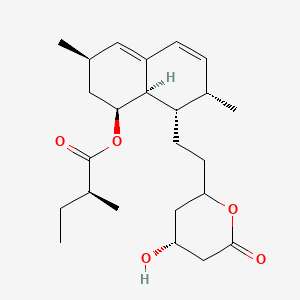

lovastatin

Description

Lovastatin is a fungal-derived secondary metabolite produced by Aspergillus and Monascus species, first approved as a cholesterol-lowering agent in 1987 . As a prodrug, it is activated in vivo via hydrolysis of its lactone ring to form β-hydroxyacid lovastatin, which competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase—the rate-limiting enzyme in cholesterol biosynthesis . This inhibition reduces hepatic cholesterol synthesis, upregulates LDL receptor expression, and lowers serum cholesterol levels .

Properties

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19?,20-,21-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZOHLXUXFIOCF-KVVRZSONSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CCC3C[C@H](CC(=O)O3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Submerged Fermentation Systems

Submerged fermentation (SmF) remains the industry-standard method for large-scale lovastatin production, with Aspergillus terreus strains typically cultivated in aerated bioreactors under controlled conditions. The process involves three distinct phases:

-

Vegetative growth : Inoculation with spore suspensions (0.1% Tween-80) followed by 20–35 hours of incubation at 28°C in nutrient-rich media containing glucose, ammonium nitrate, and mineral salts (MgCl₂, K₂HPO₄, MnSO₄).

-

Production phase : Transfer to lactose-dominated media (6–11.7% w/v) with pH maintained at 5.8–6.8 via automated acid/base titration (H₂SO₄/NaOH). Dissolved oxygen levels >30% saturation are critical for maintaining specific growth rates of 0.13 g/g/h.

-

Product harvesting : Termination at 144–168 hours when lactose depletion coincides with lovastatin concentration plateaus.

Table 1: Comparative Yields in Submerged Fermentation Systems

| Carbon Source | Nitrogen Source | pH | Temp (°C) | Duration (h) | Yield (µg/ml) |

|---|---|---|---|---|---|

| 6% Lactose | Ammonium nitrate | 6.4 | 28 | 144 | 500 |

| 9% Lactose | Glutamate | 6.0 | 28 | 168 | 700 |

| 11.7% Lactose | Histidine | 5.8 | 30 | 150 | 1,000 |

Solid-State Fermentation Alternatives

Agro-industrial residues (wheat bran, rice husks) have demonstrated potential as low-cost substrates in solid-state fermentation (SSF), achieving lovastatin titers of 12.5 mg/g dry substrate. Key advantages include:

-

Enhanced secondary metabolite production due to fungal hyphal penetration into lignocellulosic matrices

-

Simplified downstream processing through in-situ lactonization during substrate drying (60°C for 48 hours)

Biochemical Pathways in Lovastatin Biosynthesis

Polyketide Synthase (PKS) Machinery

The lovastatin backbone is assembled by LovB, a 2.8 MDa multidomain enzyme performing eight iterative cycles of:

-

Acetyl-CoA loading via malonyl-acetyl transferase (MAT) domain

-

Ketosynthase (KS)-mediated chain elongation

-

Trans-acting enoyl reductase (LovC)-catalyzed β-carbonyl reductions

Critical stereochemical events :

Metabolic Engineering Strategies

Recent advances in fungal genomics have enabled strain improvements through:

-

Overexpression of lovE transcriptional activator (3.2-fold yield increase)

-

Knockout of competing pathways (citrate synthase, fatty acid synthase)

Downstream Processing and Product Isolation

Extraction Protocols

Post-fermentation broth undergoes:

-

Acidification to pH 4.0 with HCl to precipitate biomass

-

Methanol extraction (15 ml/g dry weight) with Ultra-Turrax homogenization (5 min, 24,000 rpm)

Table 2: HPLC Parameters for Lovastatin Quantification

| Column | Mobile Phase | Flow Rate | Detection | Retention Times (min) |

|---|---|---|---|---|

| Chromspher C18 | Acetonitrile:0.1% H₃PO₄ (48:52) | 1 ml/min | 237 nm | 6.67 (acid), 10.90 (lactone) |

Lactonization and Crystallization

The acid form undergoes base-catalyzed cyclization (0.1M NaOH, 50°C, 1 hour) followed by:

-

pH adjustment to 7.7 with HCl

-

Solvent exchange (ethyl acetate:hexane 3:7)

-

Cooling crystallization at 4°C to obtain >98% pure lovastatin lactone

Process Optimization and Scale-Up Challenges

Oxygen Transfer Limitations

At industrial scales (>10,000 L), oxygen mass transfer coefficients (kLa) below 150 h⁻¹ cause:

-

22–35% yield reductions due to incomplete PKS oxygenation

Mitigation strategies :

Foam Control

Antifoam agents (polypropylene glycol P2000) at 0.01–0.1% v/v prevent protein denaturation while maintaining sterility. Excessive use (>0.3% v/v) reduces oxygen solubility by 18%.

Emerging Production Technologies

Semi-Synthetic Routes

Regioselective enzymatic esterification of monacolin J using:

Chemical Reactions Analysis

Biosynthetic Reactions

Lovastatin is synthesized via a type I polyketide synthase (PKS) pathway in Aspergillus terreus, involving six essential genes (lovB, lovC, lovA, lovD, lovG, lovF):

Key Steps:

-

Hexaketide Cyclization : A Diels-Alder reaction catalyzed by LovB forms the fused tetracyclic structure of dihydromonacolin L (J) .

-

Methyl Transfer : LovB’s methyltransferase domain transfers a methyl group from SAM to a tetraketide intermediate (B → C) .

-

Side-Chain Synthesis : The diketide side chain (2-methylbutyrate, M ) is produced by LovF and attached to monacolin J (L) via LovD transesterase .

Structural Insights :

-

LovB forms an X-shaped dimer with LovC binding to its MAT domain, enabling iterative catalysis .

-

LovC compensates for LovB’s inactive enoyl reductase (ER) domain during intermediate reduction .

Hydrolytic Degradation

Lovastatin undergoes pH-dependent hydrolysis, with kinetics and products influenced by media :

Degradation Products:

-

Alkaline Media : Instantaneous hydrolysis to monacolin J hydroxyacid (retains UV chromophore).

-

Acid Media : Two products via ester/lactone cleavage (retention times: 3.54 min and 5.94 min) .

Kinetic Parameters (37°C) :

| Medium | Pseudo-First-Order Rate Constant (k, hr⁻¹) | Half-Life (t₁/₂, hr) |

|---|---|---|

| pH 7.4 | 0.021 | 33.0 |

| 0.1 M HCl | 0.015 | 46.2 |

Degradation accelerates at higher temperatures (e.g., t₁/₂ = 1.2 hr at 80°C in pH 7.4) .

Proteasome Inhibition Mechanism

The β-lactone pro-drug form (20% of lovastatin mixture) inhibits proteasomal degradation of p21/p27, independent of HMG-CoA reductase inhibition :

| Property | Lovastatin Pro-Drug | Open-Ring Form |

|---|---|---|

| Target | Proteasome | HMG-CoA reductase |

| IC₅₀ | 40 μM (in vitro) | 1.2 nM |

| Effect | Stabilizes CKIs | Lowers cholesterol |

Mevalonate reverses proteasome inhibition, restoring CKI degradation and cell-cycle progression .

Metabolic Reactions

Lovastatin undergoes hepatic CYP3A4-mediated metabolism to active derivatives :

| Metabolite | Structural Modification | Bioactivity |

|---|---|---|

| β-Hydroxyacid | Lactone hydrolysis | Active HMG-CoA inhibitor |

| 6′-Hydroxy | C6 hydroxylation | Reduced potency |

| 6′-Exomethylene | Double bond formation | Inactive |

Elimination : 83% fecal excretion (unchanged drug + metabolites), 10% urinary .

Thermal and Excipient Interactions

Scientific Research Applications

Cardiovascular Disease Prevention

Mechanism of Action

Lovastatin works by inhibiting HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. This action effectively reduces low-density lipoprotein (LDL) cholesterol levels, thereby lowering the risk of coronary heart disease (CHD).

Clinical Evidence

- A landmark study demonstrated that lovastatin reduced the incidence of first acute major coronary events by 37% compared to placebo over a five-year period .

- In the Expanded Clinical Evaluation of Lovastatin (EXCEL) study involving over 8,000 participants, lovastatin significantly decreased LDL cholesterol levels by 24% to 40% , while also increasing high-density lipoprotein (HDL) cholesterol levels .

| Study | Population | Outcome |

|---|---|---|

| EXCEL Study | 8,245 patients | 37% reduction in acute coronary events |

| Primary Prevention Trial | Men and women with average TC and LDL-C | Significant LDL-C reduction and improved cardiovascular outcomes |

Cancer Treatment

Anticancer Properties

Recent studies suggest that lovastatin may have anticancer effects by inducing apoptosis in cancer cells and inhibiting histone deacetylase activity. This has been observed in various cancer types, including breast cancer and glioblastoma.

Research Findings

- Tandon et al. (2005) reported that lovastatin exhibited anti-proliferative effects on cancer cells .

- A study indicated that acute administration of lovastatin could reduce cancer cell proliferation by 20%-55% , particularly in glioblastoma cells .

| Cancer Type | Mechanism | Result |

|---|---|---|

| Breast Cancer | Induces apoptosis | Decreased tumor growth |

| Glioblastoma | Inhibits RAS signaling | Reduced proliferation |

Renal Disease Management

Lovastatin has shown potential in managing renal diseases through its anti-inflammatory properties. It modulates intercellular signaling pathways that are vital for cell activation and transduction.

Clinical Insights

- Studies indicate that lovastatin can downregulate inflammatory responses associated with renal diseases such as glomerulonephritis .

- Its role in reducing cytokine activity may help prevent kidney damage.

Bone Health

Recent investigations into lovastatin's effects on bone maturation have yielded promising results.

Key Findings

- Garrett et al. (2007) demonstrated that high doses of lovastatin stimulated bone formation in both in vivo and in vitro settings .

- The application of nano-sized lovastatin particles was shown to enhance healing in femoral fractures.

| Study | Application | Outcome |

|---|---|---|

| Garrett et al. (2007) | Nano-lovastatin for bone repair | Increased bone formation and fracture healing |

Topical Applications

Lovastatin has also been explored as a topical treatment option for dermatological conditions.

Clinical Trials

A recent randomized clinical trial evaluated the efficacy of topical lovastatin combined with cholesterol cream for treating dermatological conditions such as disseminated superficial actinic porokeratosis (DSAP). The results showed significant improvements in disease severity without serious adverse events .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparison with Similar Compounds

Lovastatin belongs to the "natural" statin class derived from fungal metabolites, alongside simvastatin and pravastatin. Synthetic statins (e.g., atorvastatin, rosuvastatin) differ in chemical structure and pharmacokinetics (Table 1) .

Table 1: Pharmacokinetic Properties of Select Statins

| Statin | Origin | Bioavailability | Hydrophilicity | Key Structural Features |

|---|---|---|---|---|

| Lovastatin | Fungal | 5% | Lipophilic | Lactone prodrug; bicyclic ring system |

| Simvastatin | Fungal | 5% | Lipophilic | Methylated derivative of lovastatin |

| Pravastatin | Fungal | 18% | Hydrophilic | Hydroxyl group enhances water solubility |

| Atorvastatin | Synthetic | 12% | Lipophilic | Fluorophenyl group; synthetic side chain |

Key Comparisons :

- Bioactivation : Lovastatin and simvastatin require hydrolysis for activation, whereas pravastatin is administered in its active form .

- Bioavailability : Lovastatin and simvastatin exhibit low bioavailability (5%) due to extensive first-pass hepatic metabolism, whereas pravastatin’s hydrophilicity improves systemic absorption (18%) .

- Area Under the Curve (AUC) : Lovastatin’s AUC for its active metabolite (36.49 ± 1.051 µg·h/L) is significantly higher than simvastatin’s (16.26 ± 0.6909 µg·h/L), indicating prolonged activity .

Pharmacodynamic and Efficacy Comparisons

HMG-CoA Reductase Inhibition

Lovastatin’s IC₅₀ (160 µg/mL) is comparable to synthetic statins but less potent than newer agents like rosuvastatin (IC₅₀ ~10 nM). However, certain Monascus-fermented compounds (e.g., Compounds 6–7) show IC₅₀ values (128–280 µg/mL) close to lovastatin, suggesting alternative natural sources for HMG-CoA inhibition .

Table 2: HMG-CoA Reductase Inhibitory Activity

| Compound | IC₅₀ (µg/mL) | Source |

|---|---|---|

| Lovastatin | 160 | Fungal fermentation |

| Compound 6 | 280 | Monascus-fermented rice |

| Compound 7 | 128 | Monascus-fermented rice |

| Atorvastatin | ~0.01* | Synthetic |

*Estimated from comparative studies.

Antiproliferative and Apoptotic Effects

- Lovastatin induces apoptosis in cancer cells (e.g., colon, prostate) by modulating Bcl-2/Bax ratios and inhibiting geranylgeranylation .

- Synergy with other agents (e.g., eicosapentaenoic acid [EPA], Antrodia camphorata extract) enhances lovastatin’s anti-cancer effects at lower doses .

Q & A

Basic Research Questions

Q. How can experimental design methodologies optimize lovastatin production in solid-state fermentation?

- Methodological Answer : Plackett-Burman and Box-Behnken designs are effective for screening and optimizing fermentation parameters. For example, malt extract, dextrose, MnSO₄·H₂O, and MgSO₄·7H₂O were identified as critical factors influencing lovastatin yield in Monascus co-cultures. A Plackett-Burman design (11 variables, 12 runs) can screen nutrients, followed by Box-Behnken response surface methodology (4 factors, 29 runs) to model interactions and predict optimal conditions. Software like Design Expert 7.1 enables regression analysis and visualization of parameter effects (e.g., 3D surface plots) .

Q. What validated analytical methods ensure accurate quantification of lovastatin in complex matrices?

- Methodological Answer : Stability-indicating LC-MS/MS methods are preferred for plasma analysis due to high sensitivity (linear range: 0.121–35.637 ng/mL) and minimal matrix effects (<3%). Key validation steps include:

- Assessing intra-/inter-day precision (CV ≤11.38%) and recovery rates (≥95%).

- Controlling lactone-to-hydroxy acid interconversion via pH and temperature stabilization .

- UV spectrophotometry (dual-wavelength) is suitable for fermentation products, with recovery rates of 97.5 ± 1.38% and detection limits of 0.65 µg/mL .

Q. How are randomized controlled trials (RCTs) structured to evaluate lovastatin’s cardiovascular efficacy?

- Methodological Answer : Landmark trials like AFCAPS/TexCAPS (n=6,605) used double-blind, placebo-controlled designs with stratification by lipid profiles. Inclusion criteria: average LDL-C (150 mg/dL), low HDL-C (men: 36 mg/dL; women: 40 mg/dL). Outcomes (e.g., first major coronary event) were analyzed via Cox regression, showing a 37% risk reduction (RR=0.63, p<0.001) with lovastatin (20–40 mg/day) .

Advanced Research Questions

Q. How can contradictory findings in lovastatin’s nutrient effects during fermentation be resolved?

- Methodological Answer : Contradictions (e.g., MnSO₄·H₂O’s negative effect in co-cultures vs. positive in monocultures) require mechanistic studies. Approaches include:

- Metabolic flux analysis to trace carbon/nitrogen utilization.

- Proteomics to identify enzyme expression differences (e.g., polyketide synthases) under varying Mn²⁺/Mg²⁺ levels .

- Cross-validation using kinetic models (e.g., KT-Biologics I) to simulate substrate inhibition thresholds, such as lactose overfeeding reducing lovastatin yield by 14–16% .

Q. What computational tools integrate multi-omics data to study lovastatin’s off-target effects?

- Methodological Answer :

- Pathway analysis : Cytoscape with ReactomeFI or PathLinker apps can map ToxCast data (9,000+ chemicals) to identify lovastatin-modulated pathways (e.g., cholesterol synthesis, inflammation) .

- Network pharmacology : Combine RNA-seq data from lovastatin-treated models (e.g., heterozygous FH patients) with protein interaction networks to predict pleiotropic effects (e.g., anti-inflammatory APOA1 upregulation) .

Q. How do pharmacokinetic/pharmacodynamic (PK/PD) models address lovastatin’s variable efficacy in diverse populations?

- Methodological Answer : Population PK models incorporating covariates (e.g., SLCO1B1 polymorphisms, age) explain variability in AUC (40–60 mg doses). Key steps:

- Non-linear mixed-effects modeling (e.g., NONMEM) to estimate clearance (CL/F) and volume (Vd/F).

- Exposure-response analysis linking LDL-C reduction (27–39%) to trough concentrations, adjusting for baseline HDL-C and apolipoprotein B .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.